4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid
Description
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolopyridine core substituted with a fluorine atom at position 4 and a carboxylic acid group at position 6. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry as a building block for kinase inhibitors and other bioactive molecules . Its synthesis, stability, and applications are influenced by the positions of its substituents, which differentiate it from structurally related compounds.
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-11-7(8(12)13)6-4(5)1-2-10-6/h1-3,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEQRMPFYRBTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732670 | |
| Record name | 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446284-56-6 | |
| Record name | 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Steps and Reaction Conditions
| Step No. | Reaction Type | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|---|
| 1 | Halogenation | Introduction of fluorine at the 4-position of the pyridine ring | Electrophilic fluorination reagents, controlled temperature | Regioselectivity is critical |
| 2 | Cyclization | Formation of the pyrrolo[2,3-C]pyridine core from appropriate precursors | Acid/base catalysis, heating under reflux | Often involves intramolecular cyclization |
| 3 | Functional Group Transformation | Conversion of substituents to carboxylic acid at the 7-position | Oxidation (e.g., KMnO4), hydrolysis, or other oxidation methods | Requires careful control to avoid over-oxidation |
| 4 | Purification | Isolation and purification of the target compound | Recrystallization, chromatography | Ensures high purity for biological applications |
Detailed Synthetic Route Example
One commonly reported route involves:
- Starting with a 4-fluoropyridine derivative.
- Performing a cyclization reaction to close the pyrrole ring onto the pyridine, forming the fused heterocycle.
- Oxidizing or hydrolyzing a precursor group to introduce the carboxylic acid at the 7-position.
- Final purification by recrystallization or chromatographic methods to obtain the pure acid.
Industrial synthesis optimizes these steps by employing catalysts, controlling temperature and pressure, and using scalable purification techniques to maximize yield and purity.
Reaction Mechanisms and Chemical Transformations
- Halogenation: Electrophilic fluorination is carefully controlled to selectively fluorinate the 4-position of the pyridine ring without affecting other positions.
- Cyclization: Intramolecular nucleophilic attack leads to ring closure, often facilitated by acid or base catalysts.
- Oxidation: Common oxidants such as potassium permanganate can convert methyl or other substituents to carboxylic acid groups.
- Substitution Reactions: The fluorine atom can be involved in nucleophilic substitution reactions if further functionalization is required.
Research Findings and Industrial Considerations
- The compound's synthesis has been adapted for industrial scale by optimizing reaction parameters such as catalyst choice, solvent, temperature, and reaction time.
- Purification methods like recrystallization and chromatography are critical to remove impurities and achieve pharmaceutical-grade quality.
- The presence of the fluorine atom enhances the compound's stability and biological activity, necessitating careful handling during synthesis to preserve this functionality.
Comparative Data Table: Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale | Comments |
|---|---|---|---|
| Reaction Temperature | 50–120 °C | Controlled within narrow range (e.g., 80–100 °C) | Precise control improves yield |
| Catalysts Used | Acid/base catalysts, sometimes metal catalysts | Optimized metal catalysts or heterogeneous catalysts | Catalyst selection impacts cost and efficiency |
| Purification Techniques | Column chromatography, recrystallization | Large-scale recrystallization, preparative chromatography | Scale-up requires robust purification |
| Yield | Moderate to high (50–80%) | High (>80%) with optimized conditions | Industrial optimization improves yield |
| Reaction Time | Several hours to overnight | Reduced reaction times with process intensification | Time efficiency critical for production |
Related Synthetic Approaches from Literature
While direct synthetic procedures for 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid are limited, analogous pyrrolo[2,3-b]pyridine derivatives have been synthesized using palladium-catalyzed cyanation/reduction sequences and regioselective chlorination strategies. These methods highlight the importance of selective halogenation and controlled functional group transformations in constructing the heterocyclic core with desired substituents.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its structural properties.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biological pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Key Research Findings
- Positional Effects: Carboxylic acid at position 7 (vs.
- Halogen Impact : Fluorine’s electron-withdrawing effect acidifies the pyrrolopyridine core (pKa ~3–4), influencing ionization under physiological conditions .
- Thermal Sensitivity : Fluorinated compounds like the target require stringent storage conditions (-80°C), whereas chloro analogues (e.g., CAS 1447606-90-7) are more stable at room temperature .
Biological Activity
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a pyrrolo[2,3-C]pyridine core structure, characterized by a fluorine atom at the 4-position and a carboxylic acid group at the 7-position. Its unique structure contributes to its potential as a pharmacologically active molecule, particularly in the inhibition of fibroblast growth factor receptors (FGFRs).
- Molecular Formula : C₈H₅FN₂O₂
- Molecular Weight : 180.138 g/mol
- CAS Number : 446284-56-6
This compound has been shown to inhibit FGFRs, which are critical in various cellular processes such as proliferation and differentiation. The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This inhibition is significant as FGFRs are implicated in several cancers and developmental disorders.
Anticancer Activity
In vitro studies revealed that this compound inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis. The following table summarizes the key findings from these studies:
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| FGFR1 | 7 | Inhibition |
| FGFR2 | 9 | Inhibition |
| FGFR3 | 25 | Inhibition |
| 4T1 Cells | - | Proliferation Inhibition & Apoptosis Induction |
Study on Cancer Cell Proliferation
A study published in the journal Cancer Research investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls.
Tuberculosis Drug Discovery
In the context of tuberculosis drug discovery, compounds structurally related to this compound have been evaluated for their ability to inhibit amino acid biosynthesis pathways in Mycobacterium tuberculosis. Certain analogs showed improved activity and reduced cytotoxicity in mammalian cells .
Q & A
Q. Table 1. Key Synthetic Parameters for Fluorinated Pyrrolo-Pyridines
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Time | 12–48 hours (reflux) | Longer times reduce byproducts | |
| Solvent | Isopropanol/HCl | Enhances nucleophilicity | |
| Temperature | 80–100°C | Critical for amine coupling | |
| Fluorination Agent | Selectfluor® or DAST | Position-specific substitution |
Q. Table 2. NMR Chemical Shifts for Key Protons
| Proton Position | δ (ppm) in DMSO-d6 | Multiplicity | Reference |
|---|---|---|---|
| Pyrrole H-5 | 6.75–7.23 | Doublet (J = 3.4–3.5 Hz) | |
| Pyridine H-2 | 8.25–8.34 | Singlet | |
| NH (amide) | 9.29–9.49 | Broad singlet |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
